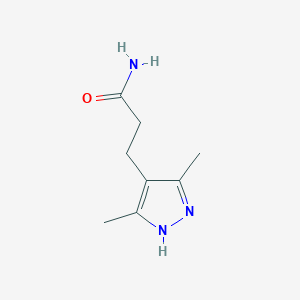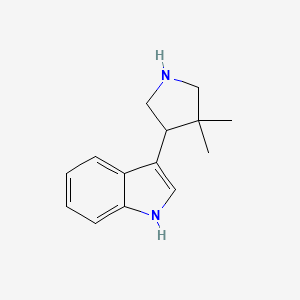
3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid
説明
3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid (3-CPF-4MPA) is an organoboronic acid that is widely used in a variety of scientific research applications. It is a widely studied compound due to its unique properties and its ability to form stable boronate ester linkages. The use of 3-CPF-4MPA has been found to be advantageous in a range of research areas, including organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Fluorinated Compound Synthesis
Fluorinated compounds, such as those derived from fluorine-bearing boronic acids, are crucial in the synthesis of heterocyclic compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds are essential for developing new pharmaceuticals, agrochemicals, and materials due to the unique properties imparted by the fluorine atom, such as increased stability and lipophilicity (Shi, Wang, & Schlosser, 1996).
Fluorescence Quenching Studies
Boronic acid derivatives, including those with methoxy and fluoro substitutions, have been used in fluorescence quenching studies. Such research helps understand the interactions between these compounds and quenchers like aniline, contributing to the development of new fluorescent probes and sensors for various applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity
Compounds structurally related to boronic acids, particularly those with fluoro substitutions, have been investigated for their antifungal properties against a variety of fungal strains. These studies are crucial for developing new antifungal agents, highlighting the potential of such compounds in addressing fungal resistance (Borys et al., 2019).
Supramolecular Chemistry
Boronic acids play a significant role in supramolecular chemistry, contributing to the design and synthesis of supramolecular assemblies. These compounds interact through O–H⋯N hydrogen bonds and other non-covalent interactions, forming structures with potential applications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Catalysis and Material Science
Boronic acids are integral in catalysis, particularly in cross-coupling reactions that form C-C bonds, a cornerstone of organic synthesis. For instance, they have been used in Suzuki-Miyaura coupling reactions to create biologically active molecules and materials. This showcases the importance of boronic acids in synthesizing complex organic compounds and materials (Berthiol, Doucet, & Santelli, 2006).
Sugar Recognition and Sensing
Boronic acids, including fluorophore complexes, are pivotal in developing sensors for sugar recognition in aqueous solutions. This research is instrumental in medical diagnostics and analytical chemistry, enabling selective sugar detection and monitoring (Tong et al., 2001).
特性
IUPAC Name |
(3-cyclopentyloxy-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c1-17-10-7-6-9(13(15)16)11(14)12(10)18-8-4-2-3-5-8/h6-8,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJNVXNRARWEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



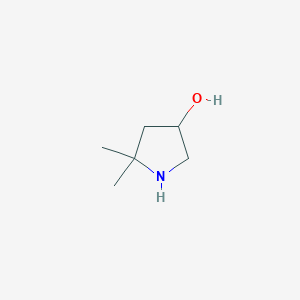
![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)

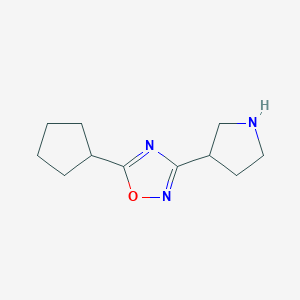
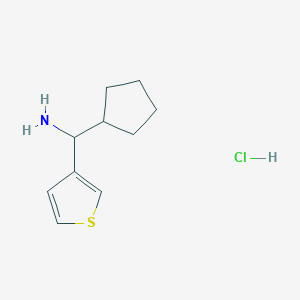
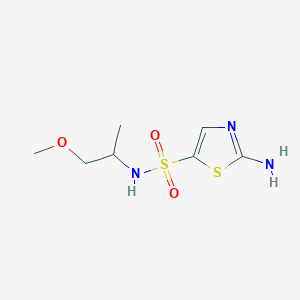
![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)


